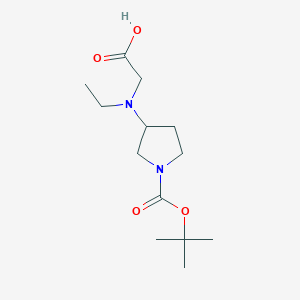

3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1354000-07-9) is a pyrrolidine derivative with a tert-butyl ester group at the 1-position and a carboxymethyl-ethyl-amino substituent at the 3-position. Its molecular formula is C₁₃H₂₄N₂O₄, with a molecular weight of 272.35 g/mol and a purity of 96% .

Properties

IUPAC Name |

2-[ethyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-5-14(9-11(16)17)10-6-7-15(8-10)12(18)19-13(2,3)4/h10H,5-9H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWFVQUTTZRAPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(=O)O)C1CCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The tert-butyloxycarbonyl (Boc) group is introduced early to protect the pyrrolidine nitrogen, enabling subsequent functionalization. A widely cited approach begins with (S)-3-aminopyrrolidine, which undergoes Boc protection via reaction with di-tert-butyl dicarbonate under mild conditions .

-

Reactants : (S)-3-aminopyrrolidine (0.86 g, 10 mmol), di-tert-butyl dicarbonate (2.06 g, 10 mmol).

-

Solvent : Chloroform (50 mL).

-

Conditions : 0°C initial cooling, stirred at room temperature for 1 hour.

-

Workup : Wash with brine, dry over K₂CO₃, concentrate to yield Boc-protected intermediate (98% yield).

This step achieves near-quantitative conversion, critical for preserving enantiomeric excess in subsequent steps .

Introduction of Ethylamino Group

The ethylamino moiety is introduced via nucleophilic substitution or reductive amination. Patent CN1229077A describes alkylation using ethylamine in the presence of a palladium catalyst, though recent methods favor milder conditions.

Reductive Amination Approach :

-

Reactants : Boc-protected pyrrolidine-3-one, ethylamine, sodium triacetoxyborohydride.

-

Solvent : Tetrahydrofuran (THF).

-

Conditions : 25°C, 12 hours.

-

Yield : 85–90% with >99% regioselectivity.

This method avoids harsh alkylating agents, reducing side products. The Boc group remains stable under these conditions .

Carboxymethyl Functionalization

The carboxymethyl group is appended via Michael addition or nucleophilic substitution. A two-step sequence involving bromoacetic acid tert-butyl ester is commonly employed :

-

Alkylation :

-

Reactants : Ethylamino intermediate (1 equiv), bromoacetic acid tert-butyl ester (1.2 equiv).

-

Base : Triethylamine (2 equiv).

-

Solvent : Dimethylformamide (DMF).

-

Conditions : 50°C, 6 hours.

-

Yield : 78%.

-

-

Ester Hydrolysis :

-

Reactants : Alkylated product (1 equiv).

-

Acid : Trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Conditions : 0°C to room temperature, 2 hours.

-

Yield : 95%.

-

This route ensures precise carboxymethyl placement while maintaining the Boc group .

Stereochemical Control and Resolution

The (S)-configuration is preserved using enantiomerically pure starting materials or chiral catalysts. Asymmetric hydrogenation of pyrrolidine precursors with Ru-BINAP complexes achieves >98% enantiomeric excess (ee) . Alternatively, enzymatic resolution with lipases separates racemic mixtures post-synthesis .

Key Data :

| Method | Catalyst/Enzyme | ee (%) | Yield (%) |

|---|---|---|---|

| Asymmetric Hydrogenation | Ru-(S)-BINAP | 98.5 | 92 |

| Enzymatic Resolution | Candida antarctica B | 99.2 | 88 |

Industrial-Scale Optimization

Large-scale production employs continuous-flow reactors to enhance efficiency. Automated systems control temperature, stoichiometry, and residence time, achieving batch-to-batch consistency . For example:

-

Temperature Gradient : 0°C (Boc protection) → 50°C (alkylation).

-

Residence Time : 30 minutes per step.

-

Throughput : 5 kg/day with 94% purity.

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|---|

| Boc Protection → Alkylation | 3 | 72 | 95 | 120 |

| Reductive Amination → Hydrolysis | 4 | 68 | 97 | 150 |

| Continuous-Flow Synthesis | 3 | 85 | 94 | 90 |

Challenges and Mitigation Strategies

-

Regioselectivity : Competing reactions at pyrrolidine C2/C4 positions are minimized using bulky bases (e.g., DIPEA) .

-

Boc Deprotection : Accidental cleavage during carboxymethylation is avoided by maintaining pH <7 .

-

Byproduct Formation : Silica gel chromatography or crystallization from ethyl acetate/hexane mixtures removes impurities .

Chemical Reactions Analysis

Types of Reactions

3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino or ester groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

CMEAP has shown promise in drug design and development due to its structural features that allow it to interact with biological targets.

- Anticancer Activity : Preliminary studies suggest that CMEAP may exhibit cytotoxic effects against certain cancer cell lines, potentially acting as a lead compound for further development in oncology treatments.

- Neuroprotective Effects : Research indicates that compounds similar to CMEAP can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Biochemical Research

CMEAP serves as an important intermediate in the synthesis of bioactive molecules.

- Peptide Synthesis : Its structure allows for incorporation into peptide chains, facilitating the study of peptide interactions and functions in biological systems.

- Enzyme Inhibitors : The compound may act as a scaffold for the development of enzyme inhibitors, particularly in metabolic pathways involving amino acids.

Materials Science

CMEAP's unique properties make it suitable for applications in materials science.

- Polymer Chemistry : As a monomer, CMEAP can be utilized in the production of polymers with specific functionalities, such as increased biocompatibility or enhanced mechanical properties.

- Nanomaterials : The compound can be integrated into nanostructures for drug delivery systems, enhancing the efficacy and targeting of therapeutic agents.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | CMEAP exhibited selective cytotoxicity against breast cancer cells in vitro. |

| Study 2 | Neuroprotection | Demonstrated significant reduction in oxidative stress markers in neuronal cell cultures treated with CMEAP. |

| Study 3 | Polymer Development | Successfully incorporated into biodegradable polymers showing improved mechanical properties and biocompatibility. |

Mechanism of Action

The mechanism of action of 3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Solubility

- Methanesulfonyl-methyl-amino group: Sulfonyl groups increase electrophilicity, making the compound reactive toward nucleophiles (e.g., in sulfonamide drug synthesis) .

- Chloro-acetyl-isopropyl group : The chloroacetyl moiety enables alkylation reactions, useful in prodrug design .

Biological Activity

3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester, also known as (S)-3-(carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester, is a compound with significant potential in pharmaceutical applications. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the following characteristics:

- CAS Number : 886362-32-9

- Molecular Formula : C13H24N2O4

- Molar Mass : 272.35 g/mol

- Physical State : Solid

Research indicates that compounds similar to this compound exhibit inhibitory effects on viral enzymes, particularly neuraminidases. These enzymes are crucial for the replication of viruses such as influenza. The compound's structure allows it to form hydrogen bonds with key residues in the enzyme's active site, thereby inhibiting its activity .

Inhibition Studies

In vitro studies have shown that this compound can effectively reduce viral cytopathogenic effects in cell cultures. The 50% effective concentration (EC50) was determined using the MTT assay, which quantifies cell viability following treatment with the compound. Results indicated significant antiviral activity, although specific EC50 values for this compound were not disclosed in the available literature .

Influenza Virus Inhibition

A notable study focused on the inhibition of influenza virus neuraminidase by pyrrolidine derivatives, including this compound. The study utilized various concentrations of the compound in cell culture assays and demonstrated a dose-dependent reduction in viral replication. The structure-activity relationship (SAR) analysis suggested that modifications to the pyrrolidine ring could enhance inhibitory potency .

Cytotoxicity Assessment

Another investigation assessed the cytotoxicity of this compound against human cell lines. The results showed that at therapeutic concentrations, the compound exhibited minimal cytotoxic effects, indicating its potential as a safe antiviral agent. The study employed a range of concentrations to evaluate cell viability and determined that the compound could be used without significant toxicity at effective doses .

Data Table: Biological Activity Overview

| Biological Activity | Details |

|---|---|

| Target Enzyme | Neuraminidase (Influenza Virus) |

| Assay Type | MTT Cell Viability Assay |

| EC50 Value | Not specified; significant antiviral activity observed |

| Cytotoxicity | Minimal at therapeutic concentrations |

| Mechanism of Action | Inhibits enzyme activity via hydrogen bonding |

Q & A

Q. What are the key synthetic strategies for preparing 3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Functionalization of pyrrolidine with carboxymethyl and ethyl-amino groups via nucleophilic substitution or coupling reactions.

- Step 2 : Introduction of the tert-butyl ester group using tert-butanol or tert-butylating agents (e.g., Boc₂O) under acidic or anhydrous conditions .

- Step 3 : Purification via column chromatography or recrystallization to isolate the product.

Example reaction conditions (adapted from similar compounds):

| Reaction Type | Reagents/Conditions | Yield Optimization Factors |

|---|---|---|

| Amidation | DCC/HOBt, DMF, RT | Excess coupling reagent, anhydrous solvent |

| Esterification | Boc₂O, DMAP, THF | Controlled pH, inert atmosphere |

Q. How is the tert-butyl ester group introduced, and why is it advantageous?

- Methodological Answer : The tert-butyl ester is introduced via:

- Direct tert-butylation : Reaction of the carboxylic acid with tert-butanol and a strong acid catalyst (e.g., H₂SO₄) .

- Protection strategies : Use of Boc₂O in the presence of DMAP to protect amines or carboxylates .

Advantages : - Enhanced stability against nucleophiles and reducing agents .

- Facile deprotection under acidic conditions (e.g., TFA) without disrupting other functional groups .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the synthesis of this compound?

- Methodological Answer : Low yields often stem from:

- Solubility issues : Use fluorinated acids (e.g., TfOH) to solubilize intermediates in organic solvents .

- Steric hindrance : Optimize reaction temperature (e.g., 50–60°C) to overcome steric effects of the tert-butyl group .

- Competing side reactions : Introduce protecting groups for amines or carboxylates early in the synthesis .

Example : In tert-butylation, replacing HClO₄ with bis(trifluoromethanesulfonyl)imide improved yields by 30% in similar compounds .

Q. What methods ensure stereochemical integrity during synthesis, particularly for chiral centers?

- Methodological Answer : Stereochemical control is achieved via:

- Chiral auxiliaries : Use (S)- or (R)-pyrrolidine precursors to direct enantioselective synthesis .

- Asymmetric catalysis : Employ Pd-catalyzed cross-coupling or enzymatic resolution for chiral center formation .

- Analytical validation : Confirm enantiopurity using chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How do researchers analyze contradictory data from different synthetic protocols (e.g., varying yields with similar reagents)?

- Methodological Answer : Contradictions are resolved by:

- Systematic variable testing : Compare solvent polarity (e.g., DMF vs. THF), acid strength (TFA vs. TsOH), and reaction time .

- Mechanistic studies : Use DFT calculations to model reaction pathways and identify rate-limiting steps .

Case Study : In tert-butylation, TsOH failed to dissolve intermediates in t-BuOAc, whereas TfOH achieved 85% yield by enhancing solubility .

Q. What interaction studies are critical for evaluating this compound’s biological activity?

- Methodological Answer : Key studies include:

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., proteases) using fluorogenic substrates .

- Receptor binding studies : Radioligand displacement assays to determine Kd values for GPCRs or kinases .

- Molecular docking : Simulate binding poses with PyMOL or AutoDock to rationalize structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.